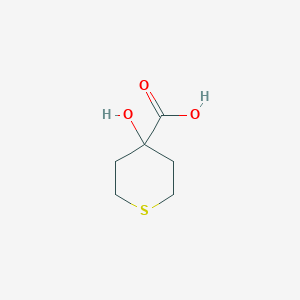
4-Hydroxythiane-4-carboxylic acid
説明
4-Hydroxythiane-4-carboxylic acid is an organic compound with the molecular formula C6H10O3S . It has a molecular weight of 162.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for 4-Hydroxythiane-4-carboxylic acid is 4-hydroxytetrahydro-2H-thiopyran-4-carboxylic acid . The InChI code is 1S/C6H10O3S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H,7,8) .Physical And Chemical Properties Analysis
4-Hydroxythiane-4-carboxylic acid is a powder that is stored at room temperature . It has a melting point range of 128-133 degrees Celsius .科学的研究の応用
Bioplastic Production from Methane
A significant application of 4-Hydroxybutyric acid (a compound similar in structure and reactivity to 4-Hydroxythiane-4-carboxylic acid) is its use in the biosynthesis of bioplastics. The study by Nguyen and Lee (2021) details the engineering of Methylosinus trichosporium OB3b strains for the synthesis of 4-Hydroxybutyric acid from methane, a greenhouse gas. This process not only provides a sustainable method to produce bioplastics but also offers a way to utilize methane, reducing its impact on the environment. The engineered strains synthesized P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer, demonstrating the potential of methane as a feedstock for bioplastic production (Nguyen & Lee, 2021).
Advanced Polymer Synthesis
In the field of polymer chemistry, 4-hydroxymandelic acid (structurally related to 4-Hydroxythiane-4-carboxylic acid) has been used to synthesize novel polymers. A study by Nan et al. (2017) explored the thermal treatment of 4-hydroxymandelic acid, leading to unexpected polymerization reactions resulting in polymers with carboxyl groups and phenolic moieties. These polymers exhibited unique properties due to the presence of benzofuranone units, highlighting the role of 4-hydroxymandelic acid as a precursor in the creation of functionalized polymers with potential applications in various industries, including nanomedicine and organocatalysis (Nan et al., 2017).
Hydrogen Bonding Studies
The study of hydrogen bonding in compounds like 4-Aminophenyl ethanol, which contains functional groups similar to those in 4-Hydroxythiane-4-carboxylic acid, provides insights into the complex interactions in molecular systems. Obenchain et al. (2015) examined the hydrogen bonding capabilities of 4-Aminophenyl ethanol with carboxylic acids, highlighting the intricate balance of conformations and energies in such molecular complexes. This research enhances our understanding of hydrogen bonding mechanisms, which are crucial for the development of new materials and pharmaceuticals (Obenchain et al., 2015).
Carboxylic Acid Reductase Enzyme Studies
Khusnutdinova et al. (2017) explored the potential of carboxylic acid reductases (CARs) for the reduction of bifunctional carboxylic acids. This study demonstrates the enzyme's ability to reduce a wide range of carboxylic acids, including those with hydroxy groups similar to 4-Hydroxythiane-4-carboxylic acid, to aldehydes. The findings open avenues for biocatalysis applications, particularly in the synthesis of industrial chemicals and pharmaceuticals from renewable resources (Khusnutdinova et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxythiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-5(8)6(9)1-3-10-4-2-6/h9H,1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKJBAASYSRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222000 | |
| Record name | Tetrahydro-4-hydroxy-2H-thiopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxythiane-4-carboxylic acid | |
CAS RN |
50289-21-9 | |
| Record name | Tetrahydro-4-hydroxy-2H-thiopyran-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50289-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-hydroxy-2H-thiopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052945.png)
![3-Propyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052947.png)
![3-Ethyl-6-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052948.png)
![3-Ethyl-8-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052950.png)



![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052957.png)

![6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052961.png)

